molecular formula C11H11NO2 B8656324 4-((1,3-Dioxolan-2-yl)methyl)benzonitrile

4-((1,3-Dioxolan-2-yl)methyl)benzonitrile

Cat. No. B8656324
M. Wt: 189.21 g/mol
InChI Key: AWDVQUVWUODXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1,3-Dioxolan-2-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-(1,3-dioxolan-2-ylmethyl)benzonitrile

InChI

InChI=1S/C11H11NO2/c12-8-10-3-1-9(2-4-10)7-11-13-5-6-14-11/h1-4,11H,5-7H2

InChI Key

AWDVQUVWUODXOY-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CC2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-(2-hydroxyethyl)benzonitrile (1.09 g, 7.41 mmol) in DCM (20 mL), was added Dess-Martin Periodinane (3.77 g, 8.84 mmol), and the reaction mixture stirred at room temperature for 1 hour. A 1:1 mixture of saturated aqueous sodium hydrogen carbonate and saturated sodium thiosulfate was added, and the bi-phasic mixture stirred for 1 hour. The organic phase was separated, and the aqueous phase extracted with further DCM (×3). The combined organic extracts were dried with anhydrous magnesium sulphate, and the solvent evaporated at reduced pressure. The crude material was dissolved in toluene (40 mL) and ethylene glycol (2.29 g, 37.05 mmol), and p-toluenesulfonic acid (0.14 g, 0.74 mmol) added. The mixture was heated under Dean and Stark conditions for 2 hours. The solvent was evaporated under reduced pressure, and the residue partitioned between saturated aqueous sodium hydrogen carbonate and ethyl acetate. The organic phase was removed, and the aqueous phase was extracted with further ethyl acetate (×3). The combined organic phases were dried with anhydrous magnesium sulphate, and the solvent evaporated at reduced pressure to afford the title compound (1.40 g, 99%).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
3.77 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.29 g
Type
reactant
Reaction Step Three
Quantity
0.14 g
Type
reactant
Reaction Step Three
Yield
99%

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